N-(2-ethoxyphenyl)-2-mercaptoacetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-mercaptoacetamide: is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and a mercaptoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-mercaptoacetamide typically involves the reaction of 2-ethoxyaniline with chloroacetyl chloride to form N-(2-ethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with thiourea to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyphenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-ethoxyphenyl)-2-mercaptoacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a ligand in binding studies. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In industrial applications, this compound can be used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The ethoxyphenyl moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by covalently modifying active site cysteine residues.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-2-chloroacetamide: An intermediate in the synthesis of N-(2-ethoxyphenyl)-2-mercaptoacetamide.
N-(2-ethoxyphenyl)-2-aminoacetamide: A related compound with an amino group instead of a mercapto group.
N-(2-ethoxyphenyl)-2-hydroxyacetamide: A compound with a hydroxy group in place of the mercapto group.
Uniqueness: this compound is unique due to the presence of both an ethoxy group and a mercaptoacetamide group. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable in various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-9-6-4-3-5-8(9)11-10(12)7-14/h3-6,14H,2,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLTUDDMTKLBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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